molecular formula C21H26N2O B6108289 N-(1-benzylpiperidin-4-yl)-3-phenylpropanamide

N-(1-benzylpiperidin-4-yl)-3-phenylpropanamide

Cat. No.: B6108289
M. Wt: 322.4 g/mol
InChI Key: XNBGLOUZBCQDHO-UHFFFAOYSA-N
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Description

Future Directions

“N-(1-benzyl-4-piperidinyl)-3-phenylpropanamide” is a potential impurity in illicit fentanyl preparations . As such, it may be of interest in research and forensic applications . Further studies could explore its properties and potential uses in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-phenylpropanamide typically involves the reaction of 1-benzylpiperidin-4-amine with 3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include additional steps for purification, such as recrystallization or chromatography, to achieve the desired purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of analgesics and other pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
  • N-(1-benzylpiperidin-4-yl)acetohydrazide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-3-phenylpropanamide is unique due to its specific structural features, such as the combination of a piperidine ring with a benzyl group and a phenylpropanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c24-21(12-11-18-7-3-1-4-8-18)22-20-13-15-23(16-14-20)17-19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBGLOUZBCQDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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